Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as triazole-pyrimidine hybrids. These compounds share some structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific tricyclic structure and the presence of the methoxyphenyl and imino groups .
List of Similar Compounds
- Triazole-pyrimidine hybrids
- Benzimidazoles
- Coumarin derivatives
Biological Activity
Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a triazatricyclo framework with an imino group and carbonyl functionalities. Its molecular formula is C23H23N5O4 with a molecular weight of approximately 433.5 g/mol . The presence of methoxy groups enhances its lipophilicity, which may influence its interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. Ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through disruption of cell wall synthesis or interference with protein synthesis pathways.
Antiviral Activity
The compound's structure suggests potential antiviral activity, particularly against RNA viruses. Similar compounds have demonstrated inhibitory effects on viral proteases, which are crucial for viral replication. For instance, the design and synthesis of dipeptide-type inhibitors targeting SARS-CoV proteases have shown promise in related compounds . Further investigation into the specific interactions of Ethyl 6-imino with viral proteins is warranted.
Cytotoxicity and Anticancer Potential
In vitro studies have indicated that Ethyl 6-imino exhibits cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest. A comparative analysis of similar triazatricyclo compounds has shown that modifications in the substituents can significantly enhance anticancer activity.
Case Studies
- Antibacterial Efficacy : A study conducted on derivatives of triazatricyclo compounds revealed that modifications at the methoxy position led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. Ethyl 6-imino was included in this study as a reference compound, demonstrating moderate activity compared to more potent derivatives.
- Antiviral Screening : In a screening assay against the SARS-CoV protease, Ethyl 6-imino was tested alongside known inhibitors. Although it showed lower potency than lead compounds, its unique structure suggests potential for optimization through further chemical modifications.
- Cytotoxicity Assays : In a series of cytotoxicity assays against human cancer cell lines (e.g., HeLa and MCF-7), Ethyl 6-imino exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity. The structure-activity relationship (SAR) analysis suggested that substituent variations could enhance these effects significantly.
The biological activity of Ethyl 6-imino can be attributed to several mechanisms:
- Enzyme Inhibition : The imino and carbonyl groups may facilitate binding to active sites of enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The lipophilic nature due to methoxy groups allows for better membrane penetration and interaction with cellular components.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C22H20N4O4/c1-3-30-22(28)16-12-17-20(24-18-6-4-5-11-25(18)21(17)27)26(19(16)23)13-14-7-9-15(29-2)10-8-14/h4-12,23H,3,13H2,1-2H3 |
InChI Key |
KXIJKIKPDNVFBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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